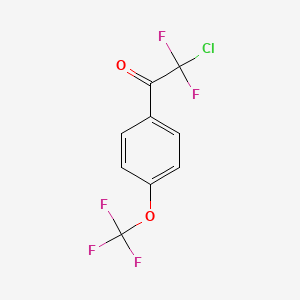
2-Chloro-2,2-difluoro-1-(4-(trifluoromethoxy)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, along with chloro and difluoro substituents on the ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-trifluoromethoxybenzaldehyde with chloroform and potassium hydroxide in the presence of a phase-transfer catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with hydrogen fluoride to introduce the difluoro substituents.
Another approach involves the use of 4-trifluoromethoxybenzoyl chloride as a starting material. This compound is reacted with difluoromethyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran. The reaction mixture is then quenched with water and extracted to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanol.
Oxidation: 2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-acetic acid.
科学研究应用
2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Chloro-2,2-difluoro-1-(4-methoxy-phenyl)-ethanone
- 2-Chloro-2,2-difluoro-1-(4-fluoro-phenyl)-ethanone
- 2-Chloro-2,2-difluoro-1-(4-chloro-phenyl)-ethanone
Uniqueness
2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C9H4ClF5O2 |
|---|---|
分子量 |
274.57 g/mol |
IUPAC 名称 |
2-chloro-2,2-difluoro-1-[4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H4ClF5O2/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4H |
InChI 键 |
GTXBNGSCGAEEPL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)Cl)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
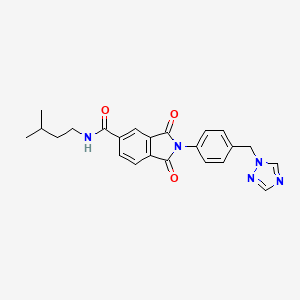
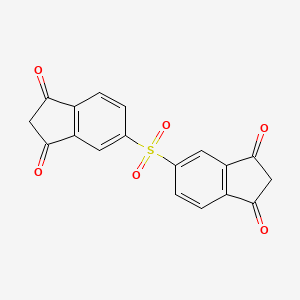
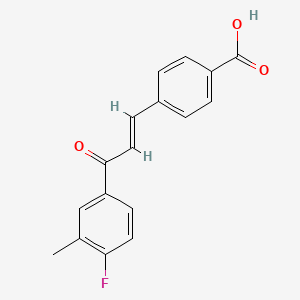
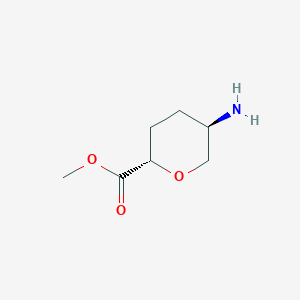
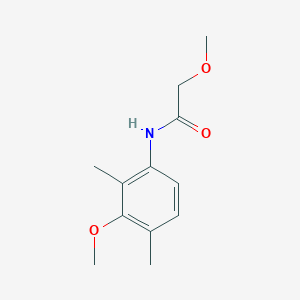
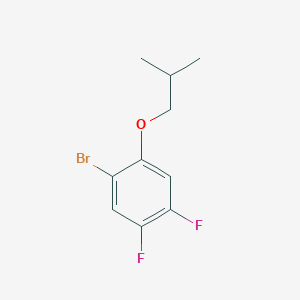
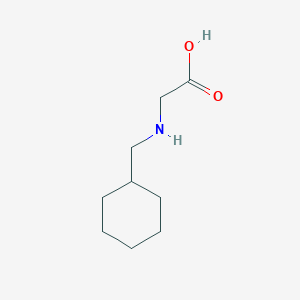
![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)
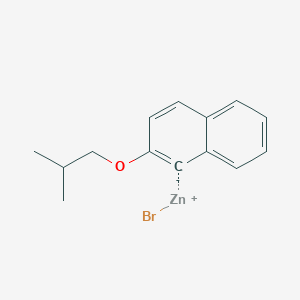


![2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)
